3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C7H5BrClN3. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-5-bromo-2-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound .
Scientific Research Applications
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. This dual halogenation allows for selective functionalization and the formation of diverse derivatives, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-6(8)7-10-5(9)2-3-12(7)11-4/h2-3H,1H3 |
InChI Key |
SWNJQIRPFYCIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1Br)Cl |
Origin of Product |
United States |
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